tert-Butyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)-8-azabicyclo[3.2.1]octane-8-carboxylate

Catalog No.
S3091441
CAS No.
2365173-53-9
M.F
C19H32BNO4
M. Wt
349.28
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaboro...

CAS Number

2365173-53-9

Product Name

tert-Butyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)-8-azabicyclo[3.2.1]octane-8-carboxylate

IUPAC Name

tert-butyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]-8-azabicyclo[3.2.1]octane-8-carboxylate

Molecular Formula

C19H32BNO4

Molecular Weight

349.28

InChI

InChI=1S/C19H32BNO4/c1-17(2,3)23-16(22)21-14-8-9-15(21)11-13(10-14)12-20-24-18(4,5)19(6,7)25-20/h12,14-15H,8-11H2,1-7H3

InChI Key

JPEHIYFQBVVDEI-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C=C2CC3CCC(C2)N3C(=O)OC(C)(C)C

Solubility

not available

tert-Butyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)-8-azabicyclo[3.2.1]octane-8-carboxylate, with the CAS number 900503-08-4, is a complex organic compound notable for its unique bicyclic structure. The molecular formula is C18H30BNO4C_{18}H_{30}BNO_{4}, and it has a molecular weight of approximately 335.26 g/mol. This compound features a tert-butyl group and a dioxaborolane moiety, which contribute to its chemical properties and potential applications in various fields, including medicinal chemistry and materials science .

Typical of esters and nitrogen-containing heterocycles. Notably, it can undergo hydrolysis to yield the corresponding carboxylic acid and alcohol. Additionally, reactions involving nucleophilic substitution may occur due to the presence of the nitrogen atom in the bicyclic structure. The dioxaborolane group can also participate in cross-coupling reactions, making it a valuable building block in organic synthesis .

While specific biological activity data for this compound is limited, compounds with similar structures often exhibit interesting pharmacological properties. For instance, bicyclic compounds are frequently studied for their potential as analgesics or anti-inflammatory agents. The presence of the dioxaborolane moiety may enhance the bioactivity by improving solubility or facilitating interactions with biological targets . Further studies would be required to elucidate its specific biological effects.

The synthesis of tert-butyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves several steps:

  • Formation of the Bicyclic Structure: Starting materials containing nitrogen and carbon sources are reacted under controlled conditions to form the bicyclic framework.
  • Introduction of the Dioxaborolane Moiety: This can be achieved through boron chemistry techniques, utilizing reagents that introduce the dioxaborolane group into the structure.
  • Final Esterification: The final step involves esterification with tert-butyl alcohol to form the desired carboxylate ester.

These methods often require careful optimization of reaction conditions to achieve high yields and purity .

The unique structure of this compound allows for various applications:

  • Medicinal Chemistry: Potential use as a precursor for drug development due to its structural features that may interact with biological systems.
  • Material Science: Utilization in polymer chemistry or as a reagent in organic synthesis.
  • Catalysis: The dioxaborolane group can serve as a catalyst or catalyst precursor in organic reactions .

Interaction studies involving this compound could focus on its reactivity with biological macromolecules such as proteins or nucleic acids. Understanding these interactions is crucial for assessing potential therapeutic applications or toxicity profiles. Preliminary studies might involve evaluating binding affinities or inhibition constants against specific biological targets .

Several compounds share structural similarities with tert-butyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)-8-azabicyclo[3.2.1]octane-8-carboxylate. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate900503-08-40.86
tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate1035235-26-70.82
tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)carbamate1175298-09-50.87

These compounds exhibit varying degrees of similarity based on their structural features and functional groups. The presence of the dioxaborolane moiety is a common characteristic that may confer similar reactivity patterns but can also lead to distinct biological activities depending on other substituents present in their structures.

Dates

Last modified: 04-14-2024

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